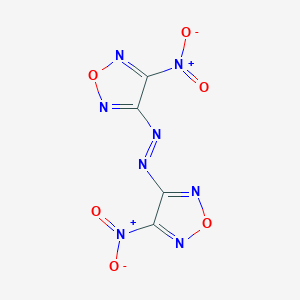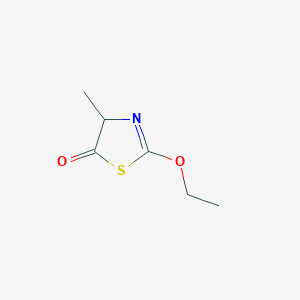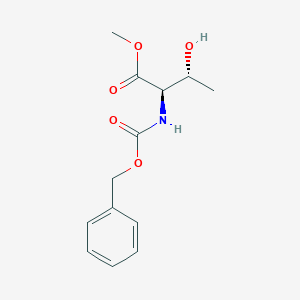![molecular formula C9H7F3O3 B170434 2-[4-(trifluoromethyl)phenoxy]acetic Acid CAS No. 163839-73-4](/img/structure/B170434.png)
2-[4-(trifluoromethyl)phenoxy]acetic Acid
Descripción general
Descripción
2-[4-(trifluoromethyl)phenoxy]acetic Acid is a chemical compound with the molecular weight of 220.15 . Its IUPAC name is [4-(trifluoromethyl)phenoxy]acetic acid .
Molecular Structure Analysis
The InChI code for 2-[4-(trifluoromethyl)phenoxy]acetic Acid is 1S/C9H7F3O3/c10-9(11,12)6-1-3-7(4-2-6)15-5-8(13)14/h1-4H,5H2,(H,13,14) .Aplicaciones Científicas De Investigación
-
Photoredox Catalysis : This compound can be used in photoredox catalysis, a type of reaction that involves the transfer of electrons facilitated by light. In one study, trifluoromethyl sulfonyl chloride (CF 3 SO 2 Cl 1b), a source for the CF 3 radical, was used for direct C–H trifluoromethylation of enamides . This is an intriguing reaction from the aspect of functionalization of enamides .
-
Molecular Simulation : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can use this compound for producing impressive simulation visualizations . These simulations can help researchers understand the behavior of this compound in different environments .
-
Pharmaceutical and Agrochemical Products : Fluorine compounds, including those with trifluoromethyl groups, are abundant in more than 20% of pharmaceutical and agrochemical products . This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . Therefore, “2-[4-(trifluoromethyl)phenoxy]acetic Acid” could potentially be used in the development of new pharmaceutical or agrochemical products .
-
Photocatalytic Radical Reactions : This compound can be used in photocatalytic radical reactions . These reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue LED lamp, or even natural sunlight as a light source . This strategy provides a new protocol for photocatalytic radical reactions .
-
Simulation Visualizations : This compound can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce impressive simulation visualizations . These simulations can help researchers understand the behavior of this compound in different environments .
Propiedades
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)6-1-3-7(4-2-6)15-5-8(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBSLTKYEVAWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380569 | |
| Record name | 4-(Trifluoromethyl)phenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(trifluoromethyl)phenoxy]acetic Acid | |
CAS RN |
163839-73-4 | |
| Record name | 4-(Trifluoromethyl)phenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(trifluoromethyl)phenoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



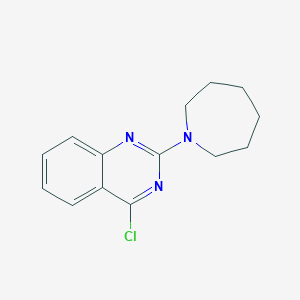

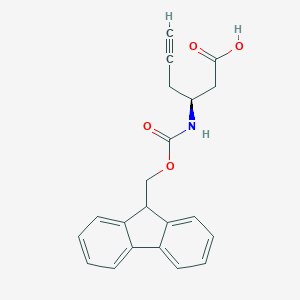
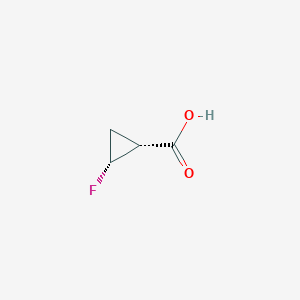
![2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B170362.png)
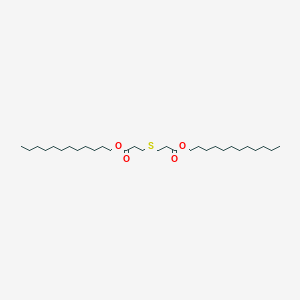
![2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic acid, methyl ester](/img/structure/B170370.png)
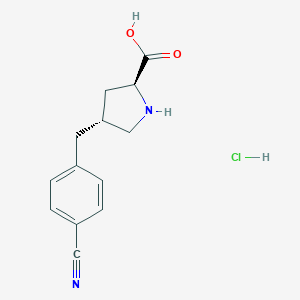
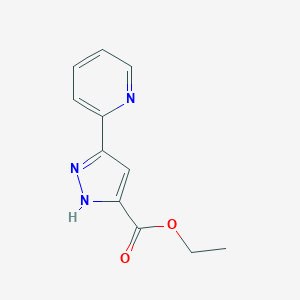
![2-Phenylimidazo[1,2-A]Pyrazine](/img/structure/B170382.png)
